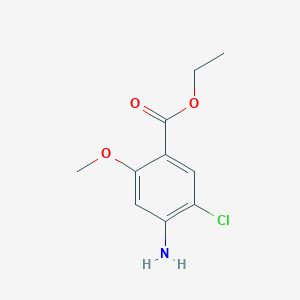

ethyl 4-amino-5-chloro-2-methoxybenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 4-amino-5-chloro-2-methoxybenzoate and related compounds involves multi-step chemical processes. For example, a related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, was synthesized starting from 4-amino-2-hydroxybenzoic acid, undergoing methylation, thiocyanation, ethylation, and finally oxidation, with a total yield of 24.5% (Wang Yu, 2008). This example demonstrates the complexity and multi-step nature of the synthesis processes for compounds in this chemical family.

Molecular Structure Analysis

The molecular structure of ethyl 4-amino-5-chloro-2-methoxybenzoate and its derivatives has been a subject of study, including crystallographic analysis. For instance, the synthesis and crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was investigated, highlighting the importance of strong hydrogen bonds in the crystal packing of these compounds (K. Y. Yeong et al., 2018). Such studies provide insights into the molecular conformation and stability of these compounds.

Chemical Reactions and Properties

Ethyl 4-amino-5-chloro-2-methoxybenzoate participates in various chemical reactions, demonstrating a range of chemical properties. New esters of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized, showing potent activity as 5-HT4 receptor agonists and antagonists, indicating the compound's relevance in medicinal chemistry (D. Yang et al., 1997).

Propiedades

IUPAC Name |

ethyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFMKNAYGAIHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How do these compounds interact with 5-HT4 receptors and what are the downstream effects?

A: Studies show that esters of ethyl 4-amino-5-chloro-2-methoxybenzoate, particularly those with modifications on the 2-position with substituted piperidineethanol moieties, exhibit high affinity for 5-HT4 receptors. [, ] These compounds predominantly act as partial agonists, meaning they activate the receptor but to a lesser extent than the endogenous ligand, serotonin. [] This activation stimulates gastrointestinal motility. For instance, in the canine duodenum and jejunum, these compounds increase spike activity, mimicking the prokinetic effect of cisapride. [] This effect is mediated through pathways involving both 5-HT4 and muscarinic receptors. []

Q2: What are the advantages of these compounds compared to existing 5-HT4 receptor modulators like cisapride?

A: While cisapride is an effective prokinetic agent, it can induce tachycardia and prolong the QT interval, potentially leading to cardiac complications. [] Notably, the studied esters of ethyl 4-amino-5-chloro-2-methoxybenzoate, even at high doses, do not exhibit these cardiac effects in preclinical models. [] This suggests a favorable safety profile compared to cisapride. This dissociation from cardiac effects is likely attributed to their distinct mechanism of action and potentially lower affinity for other receptors involved in cardiac function. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5678610.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5678618.png)

![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678623.png)

![2-[4-(dimethylamino)benzylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5678666.png)

![8-{[(2,4-difluorophenyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5678673.png)

![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5678689.png)